N-Cinnamylidene-N',N'-diethyl-1,4-phenylenediamine
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Overview
Description
N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine is an organic compound with the molecular formula C19H22N2 and a molecular weight of 278.401 g/mol . It is a derivative of phenylenediamine, characterized by the presence of cinnamylidene and diethyl groups attached to the nitrogen atoms of the 1,4-phenylenediamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine typically involves the condensation reaction between cinnamaldehyde and N,N’-diethyl-1,4-phenylenediamine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be represented as follows:
Cinnamaldehyde+N,N’-diethyl-1,4-phenylenediamine→N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Cinnamylidene-N’,N’-dimethyl-1,4-phenylenediamine: Similar structure but with dimethyl groups instead of diethyl groups.
N-Cinnamylidene-N’-phenyl-1,4-phenylenediamine: Contains a phenyl group instead of diethyl groups.
N,N’-Bis(cinnamylidene)-1,4-phenylenediamine: Contains two cinnamylidene groups.
Uniqueness
N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diethyl groups enhances its solubility and reactivity compared to its dimethyl and phenyl analogs.
Properties
CAS No. |
122167-38-8 |
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Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-(cinnamylideneamino)-N,N-diethylaniline |
InChI |
InChI=1S/C19H22N2/c1-3-21(4-2)19-14-12-18(13-15-19)20-16-8-11-17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3 |
InChI Key |
BODGKRNEHJKQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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